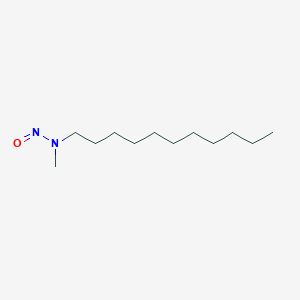

Nitrosomethylundecylamine

Description

Structure

3D Structure

Properties

CAS No. |

68107-26-6 |

|---|---|

Molecular Formula |

C12H26N2O |

Molecular Weight |

214.35 g/mol |

IUPAC Name |

N-methyl-N-undecylnitrous amide |

InChI |

InChI=1S/C12H26N2O/c1-3-4-5-6-7-8-9-10-11-12-14(2)13-15/h3-12H2,1-2H3 |

InChI Key |

TZBWQIWBMMBFBF-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCN(C)N=O |

Canonical SMILES |

CCCCCCCCCCCN(C)N=O |

Other CAS No. |

68107-26-6 |

Synonyms |

N-nitrosomethylundecylamine |

Origin of Product |

United States |

Theoretical and Computational Investigations of Nitrosomethylundecylamine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. These computational techniques model the electronic structure of a compound, offering insights into how it will behave in chemical reactions. For N-nitrosamines like Nitrosomethylundecylamine, these studies are crucial for elucidating the mechanisms of their metabolic activation, a key step in their carcinogenesis. nih.govlhasalimited.orgresearchgate.net

Density Functional Theory (DFT) Applications in this compound Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comnih.gov It is widely applied in computational chemistry to predict molecular geometries, energies, and other properties. researchgate.net For N-nitrosamines, DFT is instrumental in modeling the metabolic activation process, which is primarily initiated by cytochrome P450 (CYP) enzymes through hydroxylation at the α-carbon position. nih.govchemrxiv.orgnih.govacs.orgfrontiersin.org This α-hydroxylation is considered a critical rate-limiting step for the compound to become DNA-reactive and, ultimately, carcinogenic. nih.govacs.org

DFT calculations allow researchers to map the potential energy surface of the reaction between the nitrosamine (B1359907) and a model of the CYP active site. This process typically involves two main steps: a hydrogen abstraction from the α-carbon, followed by a "rebound" of a hydroxyl group to the resulting radical. nih.govwisdomlib.org The energy barriers (activation energies) for these steps can be calculated to predict the likelihood and rate of the reaction. Studies on analogous N-nitrosamines provide a framework for understanding the activation of this compound.

| Reaction Step | Analogous Compound | Computational Method | Calculated Free Energy Barrier (kcal/mol) | Reference |

| α-Hydroxylation (H-abstraction) | N'-Nitrosonornicotine (NNN) | DFT | 7.99 - 9.82 | nih.gov |

| α-Hydroxylation (H-abstraction) | Nitrosodimethylamine (NDMA) | DFT | 25.1 | frontiersin.org |

| Decomposition of Hydroxylated Intermediate | N'-Nitrosonornicotine (NNN) | DFT | 18.02 - 19.53 | nih.gov |

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. chula.ac.thacs.org

For N-nitrosamines, FMO analysis helps to identify the parts of the molecule most likely to participate in reactions. For instance, in N-nitrosodimethylamine (NDMA), the HOMO is located on the N-N bond, suggesting this site is susceptible to breakage during photolysis. nih.gov The energy of the HOMO is also correlated with the reactivity of amines in N-nitrosation reactions. nih.gov Analysis of this compound would similarly focus on the energies and locations of its frontier orbitals to predict its stability and reactive sites.

| Compound/Isomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE in eV) | Reference |

| Nitrosamine Isomer 'z' | ~ -8.0 | - | - | chula.ac.th |

| Nitrosamine Isomer 'z'' | ~ -8.0 | - | - | chula.ac.th |

| N-nitrosodimethylamine (NDMA) | - | - | - | nih.gov |

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | acs.org |

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict how it will interact with other species. aps.orgnih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

For a nitrosamine like this compound, the MEP map would characteristically show a region of strong negative potential around the oxygen atom of the nitroso group due to the presence of lone pair electrons. This indicates that this oxygen is a primary site for protonation and interaction with electrophiles. frontiersin.org Conversely, regions of positive potential are expected around the hydrogen atoms on the α-carbons (the CH3 and CH2 groups attached to the nitrosamine nitrogen). These sites are consequently more susceptible to attack by nucleophiles or abstraction by radical species, which is consistent with the α-hydroxylation mechanism of metabolic activation. nih.govlhasalimited.org

| Molecular Region | Expected Electrostatic Potential | Implied Reactivity |

| Nitroso Group Oxygen | Negative | Site for electrophilic attack and protonation |

| α-Carbon Hydrogens | Positive | Site for nucleophilic attack and hydrogen abstraction |

| Alkyl Chain (Undecyl) | Near-neutral / slightly positive | Generally low reactivity, but can influence steric interactions |

Molecular Dynamics Simulations of this compound in Solvation and Complex Environments

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. reddit.com This technique allows researchers to study the behavior of molecules in complex environments, such as in a solvent or bound to a protein. researchgate.netresearchgate.net MD simulations are particularly valuable for understanding how a substrate like this compound interacts with the active site of a metabolizing enzyme, such as cytochrome P450.

A typical MD simulation would place the this compound molecule within the active site of a CYP enzyme, surrounded by water molecules to simulate physiological conditions. The simulation would then calculate the forces between all atoms and track their movements over a period of nanoseconds. researchgate.net The results can reveal the stability of the binding pose, identify key amino acid residues involved in the interaction, and determine the conformational changes that occur in both the substrate and the enzyme. Such simulations on other nitrosamines have demonstrated that van der Waals and electrostatic interactions are key drivers for the binding affinity within the enzyme's pocket. researchgate.net This information is crucial for understanding the specificity and efficiency of its metabolic activation.

| Simulation Type | System | Key Insights Gained | Relevant Analogs | Reference |

| Enzyme-Ligand Complex | Nitrosamine in CYP2A13 Active Site | Stability of binding, key intermolecular interactions, binding free energy | N'-Nitrosoanabasine (NAB), N'-Nitrosoanatabine (NAT) | researchgate.netresearchgate.net |

| Solvation | Nitrosamine in water box | Solvation effects, conformational flexibility in aqueous solution | General biomolecular simulations | reddit.com |

| Condensed-Phase Shock | RDX (Nitramine) | Decomposition pathways under high pressure/temperature | Nitramines, Nitrosamines | rsc.org |

Structure-Reactivity Relationship (SRR) Modeling for this compound Analogs

Structure-Reactivity Relationship (SRR) and Structure-Activity Relationship (SAR) models are computational approaches that aim to correlate a molecule's chemical structure with its reactivity or biological activity. lhasalimited.orgnih.govlhasalimited.org For N-nitrosamines, these models are essential for predicting carcinogenic potency based on specific structural features, which can help in risk assessment, especially for novel or untested compounds. chemrxiv.orgnih.govlhasalimited.org

The carcinogenic potency of nitrosamines is highly dependent on their structure. Key features that influence reactivity include the steric bulk of the alkyl groups attached to the nitrogen, the presence of electron-withdrawing or -donating groups, and the number of hydrogens on the α-carbons. acs.orglhasalimited.org For this compound, the two different alkyl groups (methyl and undecyl) create asymmetry. The long undecyl chain introduces significant steric bulk, which can influence how the molecule fits into an enzyme's active site. Studies on other amines have shown that increased substitution on the α-position can, through the Thorpe-Ingold effect, bring the reactive γ-C-H bond closer to the catalytic center, thereby facilitating activation. nih.gov SRR models attempt to quantify the impact of such features to predict the metabolic fate and potential toxicity of compounds like this compound.

Computational Prediction of Reaction Pathways and Transition States

A primary goal of computational chemistry in this field is to predict the detailed reaction pathway for the metabolic activation of nitrosamines. nih.govresearchgate.netfrontiersin.org This involves identifying all relevant intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation barrier and thus the rate of the reaction.

Using methods like DFT, researchers can model the entire reaction profile for the α-hydroxylation of a nitrosamine. nih.govfrontiersin.org The process begins with the stable nitrosamine molecule, proceeds through a transition state for hydrogen abstraction, forms a radical intermediate, passes through a second transition state for hydroxyl rebound, and ends with the α-hydroxylated product. nih.govwisdomlib.org This hydroxylated intermediate is unstable and spontaneously decomposes to form a highly reactive diazonium ion, which is the ultimate DNA-alkylating agent responsible for carcinogenicity. lhasalimited.orgacs.org Quantum chemical calculations provide the free energies for each of these steps, allowing for a quantitative comparison of different potential pathways (e.g., hydroxylation on the methyl vs. the undecyl side) and competing deactivation reactions. frontiersin.orgresearchgate.net

| Reaction Pathway Step | Description | Typical Calculated Activation Barrier (kcal/mol) | Reference |

| 1. α-Hydroxylation | Rate-limiting enzymatic oxidation at the α-carbon by CYP450. | 8 - 26 | nih.govfrontiersin.org |

| 2. Intermediate Decomposition | Spontaneous breakdown of the unstable α-hydroxy nitrosamine. | 18 - 20 | nih.gov |

| 3. Deactivation (Water Adduct) | Competing reaction where the intermediate reacts with water instead of DNA. | Lower barrier than DNA alkylation for less potent nitrosamines. | frontiersin.orgresearchgate.net |

| 4. DNA Adduct Formation (SN2) | The reactive diazonium ion alkylates a DNA base (e.g., guanine). | ~15 | frontiersin.org |

Hammett Equation Correlations and Beyond in this compound Studies

The Hammett equation is a fundamental tool in physical organic chemistry that describes a linear free-energy relationship between reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. dtic.milwikipedia.org It quantitatively assesses the electronic effects of substituents (inductive and resonance) on the reactivity of a functional group attached to the aromatic ring. nih.govchemicke-listy.cz The equation is given by:

log(k/k₀) = σρ

Here, k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ (sigma) is the substituent constant that depends only on the specific substituent, and ρ (rho) is the reaction constant that depends on the reaction type and conditions but not the substituent. chemicke-listy.cz

Direct application of the classical Hammett equation to this compound is not feasible as it is an aliphatic compound, lacking the substituted aromatic ring system for which the relationship was originally developed. orientjchem.org The Hammett treatment generally excludes aliphatic compounds and ortho-substituted derivatives where steric effects can interfere with the electronic effects being measured. wikipedia.orgorientjchem.org

However, the principles of linear free-energy relationships have been extended beyond simple aromatic systems. For aliphatic compounds, the Taft equation was developed to separate and quantify polar (inductive), steric, and resonance effects. orientjchem.orgscispace.com The Taft equation takes the form:

log(k/k₀) = σρ

In this context, σ* is the polar substituent constant, which measures the inductive effect of the substituent, and ρ* is the polar reaction constant. orientjchem.org For a molecule like this compound, the undecyl group (C₁₁H₂₃) and the methyl group (CH₃) attached to the amine nitrogen influence the electronic environment of the N-nitroso functional group. The long undecyl chain primarily exerts a weak electron-donating inductive effect (+I).

While no studies applying Hammett or Taft correlations have been published specifically for a series including this compound, research on other aliphatic amines demonstrates the utility of these relationships. orientjchem.org A hypothetical study on a series of N-nitroso-N-methylalkylamines, varying the length and branching of the alkyl chain, could use a Taft-like correlation to investigate how the electronic and steric properties of the alkyl group affect a reaction, such as the kinetics of its formation from the secondary amine or its decomposition. acs.org Such an analysis would provide quantitative insight into the sensitivity of the N-nitroso group's reactivity to the electronic influence of the attached alkyl chains.

Prediction of Spectroscopic Signatures via Computational Methods (e.g., Theoretical Vibrational Analysis)

Computational chemistry provides powerful tools for predicting the molecular properties of compounds like this compound without the need for empirical measurement. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely used to predict spectroscopic signatures, offering a "proof of concept" for identifying these molecules in various environments. nih.govresearchgate.net These methods can be used to generate theoretical infrared (IR) and Raman spectra that serve as valuable references or "templates" for identifying a molecule's unique spectral fingerprint. dtic.mil

The process involves first determining the molecule's most stable three-dimensional structure through geometry optimization. dtic.mil Following this, a vibrational frequency analysis is performed at the same level of theory. frontiersin.org This calculation determines the energies corresponding to the fundamental vibrational modes of the molecule, such as the stretching, bending, and rocking of its chemical bonds. researchgate.netorgchemboulder.com

For this compound, theoretical vibrational analysis would predict distinct frequencies for its different functional groups. The most characteristic vibrations would be associated with the N-nitroso group (N-N=O) and the various motions of the methyl and long undecyl hydrocarbon chains. While specific DFT calculations for this compound are not available in the literature, studies on other nitrosamines and long-chain alkanes allow for a reliable prediction of its key spectral features. nih.govorgchemboulder.comlibretexts.org

The table below outlines the expected vibrational frequencies for the primary functional groups within this compound based on typical values for nitrosamines and alkanes.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N=O | Stretching | ~1450 - 1490 | Strong |

| N-N | Stretching | ~1050 - 1150 | Medium-Strong |

| C-H (Alkyl) | Asymmetric & Symmetric Stretching | ~2850 - 3000 | Strong |

| CH₂ | Bending (Scissoring) | ~1450 - 1470 | Medium |

| CH₃ | Bending (Rocking) | ~1350 - 1370 | Medium |

| C-N | Stretching | ~1180 - 1280 | Medium |

| CH₂ | Rocking (Long Chain) | ~720 - 725 | Weak-Medium |

This table is a theoretical prediction based on computational studies of analogous molecules. nih.govorgchemboulder.comlibretexts.org The exact positions and intensities would be determined by a specific DFT calculation (e.g., using the B3LYP functional and a basis set like 6-311++G(3df,3pd)). dtic.mil

These computational methods provide more than just spectral predictions. digitellinc.com The analysis also yields insights into molecular geometry, bond strengths, and electronic properties, which are crucial for understanding the molecule's reactivity and stability. frontiersin.orgnih.gov Such theoretical studies on various N-nitrosamines have proven effective and can be reliably extended to this compound to deepen the scientific understanding of its chemical nature. dtic.milnih.gov

Mechanistic Elucidation of Nitrosomethylundecylamine Chemical Transformations

Photolytic Degradation Pathways of Nitrosomethylundecylamine

Photolysis, the degradation of a chemical compound by light, is a significant transformation pathway for N-nitrosamines in aqueous environments. moravek.com This process involves the absorption of photons, leading to the breaking of chemical bonds. moravek.com For nitrosamines, the N-N bond is particularly susceptible to photolytic cleavage. mdpi.com The degradation can proceed through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, involving reactive species generated by other light-absorbing substances (photosensitizers) in the environment. researchgate.net

The kinetics of photolytic degradation are highly dependent on the wavelength of the incident light. researchgate.net This is because a molecule's ability to absorb light (molar absorptivity) and the efficiency with which that absorbed light leads to a chemical reaction (quantum yield) are both wavelength-specific properties. mdpi.comrsc.org

N-nitrosamines typically exhibit two main absorption bands: a strong absorption in the UV-C region (around 230 nm) corresponding to a π→π* transition, and a weaker band in the UV-A region (around 330-360 nm) from an n→π* transition. mdpi.com For the analogous compound NDMA, the molar absorptivity and quantum yield have been determined at various pH levels and wavelengths, as shown in the table below. These values directly influence the rate of degradation under different light conditions. mdpi.com The reaction rate generally follows first-order kinetics with respect to the nitrosamine (B1359907) concentration.

| Compound | Wavelength (nm) | Molar Absorptivity (M-1cm-1) | Quantum Yield (Φ) | pH |

|---|---|---|---|---|

| N-nitrosodimethylamine (NDMA) | 228 | 7380 | 0.13 | 7 |

| N-nitrosodimethylamine (NDMA) | 253.7 | 1650 | 0.24 | 7 |

Data based on studies of the analogous compound N-nitrosodimethylamine (NDMA). mdpi.com

The photolysis of N-nitrosamines like NDMA leads to several key reaction pathways and a variety of intermediates and final products. mdpi.com The specific products formed can depend on factors such as pH and the presence of oxygen. mdpi.commdpi.com

Key proposed photolytic degradation pathways for NDMA, which serve as a model for this compound, include:

Homolytic Cleavage : The primary pathway involves the breaking of the N-N bond to form an aminium radical and a nitric oxide radical. mdpi.com

Heterolytic Cleavage : A water-assisted pathway can lead to the heterolytic cleavage of the N-N bond, forming dimethylamine (B145610) and nitrous acid. mdpi.com

Reaction with Oxygen : In the presence of dissolved oxygen, excited-state nitrosamine can react to form intermediates that lead to further degradation products. mdpi.com

Based on these pathways, the degradation of this compound would be expected to produce a corresponding set of transformation products.

| Products Identified from NDMA Photolysis | Anticipated Analogous Products from this compound Photolysis |

|---|---|

| Dimethylamine | Methylundecylamine |

| Methylamine | Methylamine, Undecylamine |

| Formaldehyde | Formaldehyde, Undecanal |

| Formic Acid | Formic Acid, Undecanoic Acid |

| Nitrite (B80452) Ion (NO2-) | Nitrite Ion (NO2-) |

| Nitrate Ion (NO3-) | Nitrate Ion (NO3-) |

Table constructed by analogy from documented photoproducts of N-nitrosodimethylamine (NDMA). mdpi.com

Hydrolytic and Redox Transformation Mechanisms of this compound

Hydrolytic Transformation: Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. moravek.com For many organic compounds, the rate of hydrolysis is significantly influenced by pH and temperature. nih.gov The hydrolysis of tetracycline (B611298) antibiotics, for instance, has been shown to follow first-order reaction kinetics, with rates differing under acidic, neutral, and basic conditions. nih.gov While N-nitrosamines are generally resistant to hydrolysis under typical environmental conditions, this pathway can become more relevant under strongly acidic or basic conditions, potentially involving cleavage of the N-N or N-C bonds.

Redox Transformation: Redox (oxidation-reduction) reactions involve the transfer of electrons and are critical in the environmental fate of many nitrogen-containing compounds. researchgate.net The nitrogen atoms in this compound can exist in different oxidation states, making the compound susceptible to both oxidation and reduction. These transformations can be mediated by various environmental agents, such as dissolved metals (e.g., iron), reactive oxygen species (e.g., hydroxyl radicals), and microorganisms. nih.govnih.gov For example, studies on thallium have shown that its redox state is significantly influenced by the photoreduction of Fe(III) and the subsequent generation of hydroxyl radicals. nih.gov Similarly, the nitroso group (-N=O) can be reduced, while the amine functionality can be oxidized. These abiotic processes, sometimes occurring in cycles of changing redox conditions, can lead to the transformation of the parent compound into various degradation products. nih.gov

Reactivity with Nucleophilic and Electrophilic Species

The chemical structure of this compound contains sites susceptible to attack by both nucleophiles and electrophiles.

Reactivity with Nucleophiles: A nucleophile is a chemical species that donates an electron pair to form a chemical bond. wikipedia.org The this compound molecule has electrophilic centers that can react with nucleophiles. A key reaction for analogous compounds is the transfer of the nitroso group to a strong nucleophile. nih.gov For example, N-methyl-N-nitroso-p-toluenesulfonamide has been shown to react with sulfur nucleophiles, such as the thiolate form of cysteine, to form nitrosothiols. nih.gov This suggests that this compound could react with biological nucleophiles, particularly the highly reactive thiolates of cysteine residues in proteins. nih.gov

Reactivity with Electrophiles: An electrophile is a chemical species that accepts an electron pair to form a new covalent bond. youtube.com The this compound molecule has several electron-rich sites, or nucleophilic centers, that can react with electrophiles. These include the lone pair of electrons on the amine nitrogen and the oxygen atom of the nitroso group. youtube.com Protonation (reaction with H+), a reaction with a simple electrophile, would likely occur at the amine nitrogen or the nitroso oxygen. Reaction with stronger electrophiles could lead to more complex transformations or adduct formation. youtube.com

Computational Kinetic and Thermodynamic Analyses of this compound Reactions

Computational chemistry provides powerful tools for elucidating reaction mechanisms, kinetics, and thermodynamics where experimental data is scarce. arxiv.orgnumberanalytics.com

Computational Kinetic Analyses: Kinetic analysis involves modeling the rates of chemical reactions. mdpi.comnih.gov For complex reaction networks like degradation pathways, computational methods can simulate the time-dependent concentrations of reactants, intermediates, and products. mdpi.com Isoconversional kinetic analysis can be used to determine the activation energy's dependence on the extent of reaction, offering insights into changes in the rate-limiting step during a complex process. mdpi.com For nitrosamines like NDMA, quantum mechanical calculations have been used to identify elementary reaction pathways and calculate activation energy barriers (ΔG‡) for different degradation mechanisms, such as those initiated by UV photolysis or hydroxyl radicals. mdpi.com These computational approaches can distinguish between competing pathways by determining which has the lower energy barrier and is therefore kinetically favored.

Biochemical and Molecular Mechanistic Investigations of Nitrosomethylundecylamine

Enzymatic Biotransformation Pathways of Nitrosomethylundecylamine

Specific experimental data on the enzymatic biotransformation of this compound is not available in the reviewed literature. The following sections outline the general, well-established pathways for other nitrosamines, which would require specific experimental validation for this compound.

For many N-nitrosamines, the primary route of metabolic activation is initiated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govyoutube.comyoutube.com This process typically involves the hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. nih.govnih.gov This α-hydroxylation is a critical rate-limiting step that leads to the formation of unstable intermediates. nih.gov These intermediates can then spontaneously decompose to yield highly reactive electrophilic species, such as diazonium ions, which are capable of alkylating cellular macromolecules. nih.govmdpi.com

Multiple CYP isozymes, including CYP2E1 and CYP2A6, have been identified as key players in the metabolism of various nitrosamines like NDMA and N-nitrosodiethylamine (NDEA). nih.gov However, the specific CYP enzymes involved in the potential metabolism of this compound, along with the kinetics and products of such reactions, have not been documented.

Beyond α-hydroxylation, nitrosamines can undergo other oxidative and reductive metabolic reactions. Oxidative pathways can occur at other positions on the alkyl chains (β, γ, etc.), often leading to detoxification. Reductive metabolism, which can involve the reduction of the nitroso group, is also a possible biotransformation pathway. nih.gov These reactions can be catalyzed by various enzymes, including CYPs and other reductases. nih.gov There is currently no specific information detailing whether this compound undergoes such alternative oxidative or reductive biotransformations.

Phase II conjugation reactions, such as glucuronidation and sulfation, are common detoxification pathways for xenobiotics and their metabolites. uomus.edu.iqyoutube.com These reactions involve the attachment of endogenous polar molecules like glucuronic acid or sulfate to the substrate, which increases water solubility and facilitates excretion. nih.govwikipedia.org Metabolites of nitrosamines that possess hydroxyl groups can be substrates for UDP-glucuronosyltransferases (UGTs) or sulfotransferases. nih.govnih.gov However, no studies were found that specifically investigated the formation of glucuronide or sulfate conjugates of this compound or its potential metabolites.

Molecular Interactions of this compound with Biological Macromolecules

Detailed studies on the interaction of this compound with DNA, RNA, or proteins are absent from the current scientific literature. The following sections describe the general mechanisms of interaction observed for other activated nitrosamines.

The carcinogenic effects of many nitrosamines are attributed to the ability of their reactive metabolites to form covalent adducts with nucleic acids. nih.govnih.gov The electrophilic diazonium ions generated from α-hydroxylation can attack nucleophilic sites on DNA bases. mdpi.commdpi.com This leads to the formation of various DNA adducts, such as O6-alkylguanine and N7-alkylguanine. nih.gov The formation and persistence of these adducts, particularly O6-alkylguanine, can lead to miscoding during DNA replication, resulting in mutations. While this is a well-established mechanism for compounds like NDMA and NNK, the specific DNA adducts formed by this compound, if any, have not been identified or characterized. nih.govnih.gov

Reactive metabolites of xenobiotics can also covalently bind to proteins, a process known as protein alkylation. creative-proteomics.comcreative-proteomics.com Nucleophilic amino acid residues within proteins, such as cysteine and lysine, are potential targets for electrophilic metabolites. nih.govnih.gov Such covalent modifications can alter protein structure and function, potentially leading to cellular damage. frontiersin.orgolemiss.edu There is no available research that has explored the potential for this compound metabolites to cause protein alkylation or other covalent modifications.

Non-Covalent Binding Interactions with Biomolecules

Detailed experimental studies specifically elucidating the non-covalent binding interactions of this compound with biomolecules are not extensively available in publicly accessible scientific literature. General principles of medicinal chemistry suggest that as a small molecule with both lipophilic (undecyl chain) and polar (nitroso and methylamino groups) moieties, this compound would be capable of various non-covalent interactions. These could theoretically include:

Hydrophobic Interactions: The long undecyl alkyl chain would likely favor interactions with hydrophobic pockets of proteins or the lipid core of biological membranes.

Hydrogen Bonding: The oxygen and nitrogen atoms of the nitroso group could potentially act as hydrogen bond acceptors.

However, without specific research data, any description of these interactions for this compound remains speculative. Molecular modeling studies, such as molecular docking, could provide theoretical insights into its binding modes with specific biological targets, but such studies focused on this particular compound are not readily found.

Interactive Data Table: Potential Non-Covalent Interactions of this compound

| Type of Interaction | Potential Interacting Group on this compound | Potential Biomolecular Partner |

| Hydrophobic | Undecyl chain | Hydrophobic amino acid residues (e.g., leucine, isoleucine, valine) in proteins; Lipid acyl chains in membranes |

| Hydrogen Bonding | Nitroso group (oxygen, nitrogen) | Polar amino acid residues (e.g., serine, threonine, asparagine); Nucleic acid bases |

| Van der Waals Forces | Entire molecule | Any closely apposed biomolecule |

This table is based on theoretical chemical principles, not on specific experimental data for this compound.

Cellular Permeation and Intracellular Distribution Mechanisms (in model systems)

There is a significant lack of specific research on the cellular permeation and intracellular distribution mechanisms of this compound in model systems. Based on its physicochemical properties, it is plausible that its entry into cells is governed by its lipophilicity. The long alkyl chain would likely facilitate passive diffusion across the lipid bilayer of the cell membrane.

Once inside the cell, its distribution would be influenced by its affinity for different subcellular compartments. The lipophilic nature of the undecyl chain might lead to its accumulation in lipid-rich environments such as the endoplasmic reticulum or mitochondrial membranes. Conversely, any potential polar interactions could influence its presence in the aqueous cytoplasm or its association with macromolecules. Without experimental data from studies using techniques like fluorescently-labeled this compound and confocal microscopy, any description of its intracellular trafficking remains hypothetical.

Molecular-Level Modulations of Cellular Processes (Mechanistic Focus)

Specific studies detailing the molecular-level modulations of cellular processes by this compound with a mechanistic focus are scarce. While research on other nitrosamines, such as N-nitrosodimethylamine, has shown that they can be metabolically activated to alkylating agents that form covalent adducts with DNA, it is crucial to note that this is a covalent interaction and falls outside the scope of non-covalent mechanisms.

The carcinogenicity of this compound has been reported in Fischer rats, where it induced hepatocellular carcinomas, cholangiocarcinomas, and lung tumors. This biological activity strongly suggests an interaction with cellular macromolecules, leading to disruptions in normal cellular processes. However, the specific non-covalent interactions that may precede or contribute to these downstream effects have not been elucidated. It is possible that non-covalent binding to specific enzymes or transcription factors could modulate their activity, but this has not been experimentally demonstrated for this compound.

Advanced Analytical Methodologies for Nitrosomethylundecylamine

Chromatographic Separation and Detection Techniques

Chromatographic methods are the cornerstone for the analysis of nitrosamines, providing the necessary separation from complex sample matrices before detection. The choice of technique often depends on the volatility and polarity of the specific nitrosamine (B1359907).

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile nitrosamines. kirj.eechromatographyonline.comepa.gov Method development for Nitrosomethylundecylamine would involve optimizing several key parameters to ensure sensitivity, selectivity, and reproducibility.

Sample Preparation and Injection: Sample preparation is a critical step to extract and concentrate the analyte and to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often employed for sample clean-up and have been shown to be superior for high recovery and rapid analysis of nitrosamines. kirj.eechromatographyonline.com For volatile compounds like many nitrosamines, headspace (HS) injection can be a highly effective technique, minimizing sample preparation and reducing contamination of the GC system. acs.orgnih.gov

Chromatographic Conditions: The choice of the GC column is vital for achieving good separation. A common choice is a capillary column, such as one with a 10% Carbowax 20M/2% KOH on Chromosorb W AW packing, which has been used in the development of methods for other nitrosamines. epa.gov The temperature program of the GC oven is optimized to ensure the separation of this compound from other volatile compounds in the sample. gdut.edu.cn

Mass Spectrometry Detection: Mass spectrometry provides highly selective and sensitive detection. For quantitative analysis, the system is often operated in the selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode. kirj.eeacs.orgnih.gov In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of this compound, thereby increasing sensitivity and reducing background noise. kirj.eeacs.org The development of an MRM method, while more complex, offers even greater selectivity by monitoring a specific fragmentation transition of the parent ion. nih.govchromatographyonline.com Positive-ion chemical ionization (PICI) can also be used as an alternative to the more common electron impact (EI) ionization, sometimes offering improved sensitivity and less fragmentation. kirj.ee

A typical GC-MS method for nitrosamines can achieve limits of detection (LOD) in the parts-per-billion (ppb) range. kirj.ee For instance, a developed GC-MS/MS method for four other N-nitrosamines reported LODs between 0.02 and 0.03 ppm and limits of quantification (LOQ) between 0.06 and 0.09 ppm. nih.gov

Interactive Table: Key Parameters in GC-MS Method Development for Nitrosamines

| Parameter | Description | Common Choices/Considerations for this compound |

| Sample Preparation | Extraction and purification of the analyte from the sample matrix. | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE). chromatographyonline.comsci-hub.se |

| Injection Technique | Introduction of the sample into the GC. | Headspace (HS), Split/Splitless injection. acs.orgnih.gov |

| GC Column | Stationary phase for separating compounds. | Capillary columns (e.g., DB-5ms, HP-5MS). gdut.edu.cn |

| Carrier Gas | Mobile phase that carries the sample through the column. | Helium, Hydrogen. gdut.edu.cn |

| Oven Temperature Program | Controlled heating of the column to elute compounds. | Ramped temperature gradient to ensure separation. gdut.edu.cn |

| Ionization Mode | Method for ionizing the analyte in the mass spectrometer. | Electron Impact (EI), Positive-Ion Chemical Ionization (PICI). kirj.ee |

| Detection Mode | Mass spectrometer setting for data acquisition. | Full Scan, Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM). acs.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

For less volatile or thermally unstable nitrosamines, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. shimadzu.comwjbphs.commeasurlabs.comeag.com It offers high sensitivity and specificity and is applicable to a wide range of sample matrices. hsa.gov.sgchromatographyonline.comthermofisher.com

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is commonly used, employing C18 or similar columns to separate this compound from other components. hsa.gov.sgdergipark.org.tr The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives like formic acid to improve ionization. shimadzu.comhsa.gov.sg

Mass Spectrometry Detection: A triple quadrupole mass spectrometer is frequently used for LC-MS/MS analysis. measurlabs.comhsa.gov.sg This setup allows for highly selective detection using MRM. dergipark.org.tr The first quadrupole selects the precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole selects a specific fragment ion for detection. This process significantly reduces chemical noise and enhances sensitivity. measurlabs.com Atmospheric pressure chemical ionization (APCI) is often a suitable ionization source for many nitrosamines, though electrospray ionization (ESI) can also be used. shimadzu.comthermofisher.commdpi.com

LC-MS/MS methods have been developed for the simultaneous determination of multiple nitrosamines in various products. shimadzu.comhsa.gov.sgthermofisher.com These methods can achieve very low detection limits, often in the low ng/mL or even pg/mL range. dergipark.org.trnih.gov For example, a method for ten nitrosamine impurities in metformin (B114582) reported a limit of quantification as low as the parts-per-billion level. thermofisher.com

Interactive Table: LC-MS/MS Parameters for Nitrosamine Analysis

| Parameter | Description | Typical Conditions for this compound Analysis |

| LC Column | Stationary phase for separation. | Reversed-phase C18 column. hsa.gov.sgdergipark.org.tr |

| Mobile Phase | Solvent system to elute compounds. | Water/Methanol or Water/Acetonitrile with formic acid. shimadzu.comhsa.gov.sg |

| Ionization Source | Method to ionize the analyte. | Atmospheric Pressure Chemical Ionization (APCI), Electrospray Ionization (ESI). shimadzu.comthermofisher.com |

| Mass Analyzer | Device that separates ions by mass-to-charge ratio. | Triple Quadrupole (QqQ). measurlabs.comhsa.gov.sg |

| Detection Mode | Specificity of detection. | Multiple Reaction Monitoring (MRM). dergipark.org.tr |

High Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

High-performance liquid chromatography with electrochemical detection (HPLC-ECD) presents a sensitive and selective alternative for the analysis of certain compounds, including nitrosamines. ecetoc.orgyoutube.commdpi.com This technique is particularly useful for substances that can be easily oxidized or reduced.

The principle involves separating this compound using HPLC, after which the eluent passes through an electrochemical detector. springernature.com In the detector, a potential is applied to an electrode, causing the analyte to undergo an electrochemical reaction (oxidation or reduction). This reaction generates a current that is proportional to the concentration of the analyte. mdpi.com

A significant enhancement to this method for nitrosamine analysis involves post-column photolysis. nih.gov After separation by HPLC, the nitrosamine is irradiated with UV light, which cleaves the N-NO bond to produce nitrite (B80452) ions. These nitrite ions can then be detected electrochemically with high sensitivity. nih.gov This approach offers excellent selectivity as only compounds that photolytically produce electroactive species are detected. The detection limits for this type of method can reach the sub-ppb level. nih.gov While HPLC-ECD can be highly sensitive, it may be less selective than mass spectrometric methods for complex matrices. ecetoc.org

Spectroscopic Approaches for Mechanistic Insights and Trace Analysis

Spectroscopic techniques are invaluable for elucidating the structural and dynamic properties of molecules like this compound.

Advanced NMR Spectroscopy Methodologies for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and observing the dynamic behavior of molecules in solution. numberanalytics.comnih.govnih.gov For a molecule like this compound, advanced NMR techniques can provide detailed insights into its conformational flexibility and internal motions.

By analyzing NMR relaxation data, it is possible to characterize molecular motions on a wide range of timescales, from picoseconds to seconds. nih.govuibk.ac.at This information is crucial for understanding how the molecule interacts with its environment and other molecules. Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be used to assign the proton and carbon signals and to establish through-bond and through-space connectivities, confirming the molecular structure. For studying the dynamics of specific parts of the molecule, techniques like methyl-TROSY NMR can be particularly useful, especially if the molecule is part of a larger system. nih.gov Solid-state NMR can also provide information about the structure and dynamics in a non-solution environment. nih.govjlu.edu.cn

Vibrational Spectroscopy (IR, Raman) for Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. mdpi.comnih.gov These techniques are highly sensitive to molecular structure and conformation. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, characteristic absorption bands would be expected for the N=O and N-N stretching vibrations of the nitrosamine group. pw.edu.pl The exact frequencies of these bands can provide information about the electronic environment and conformation of the molecule. Studies on other nitrosamines have identified strong absorption bands for N-N stretching vibrations in the region of 1106–1052 cm⁻¹ and for N=O stretching vibrations around 1486–1408 cm⁻¹. pw.edu.pl

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. mdpi.com It is particularly useful for studying non-polar bonds and for measurements in aqueous solutions. mdpi.comnih.gov For this compound, Raman spectroscopy could also be used to probe the N=O and N-N vibrational modes. Surface-enhanced Raman scattering (SERS) is a highly sensitive variation of the technique that could potentially be used for trace-level detection. nih.govnih.gov By combining experimental IR and Raman spectra with theoretical calculations, such as those based on Density Functional Theory (DFT), a detailed understanding of the conformational preferences and vibrational dynamics of this compound can be achieved. researchgate.netuow.edu.au

Sample Preparation and Matrix Effects in Environmental and Biological Matrices

The primary goal of sample preparation is to extract this compound from the sample matrix, concentrate it, and remove interfering components that could compromise the analytical results. The choice of technique depends heavily on the nature of the matrix, the physicochemical properties of the analyte, and the subsequent analytical instrumentation.

Common Extraction Techniques

For long-chain nitrosamines like this compound, two principal extraction techniques are widely employed: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.comwikipedia.org Dichloromethane (B109758) is a frequently used solvent for extracting nitrosamines due to its effectiveness in dissolving these compounds. edqm.euthermofisher.comrsc.org The process involves mixing the sample with the solvent, allowing the non-polar this compound to move into the organic phase, which is then separated for analysis. phenomenex.comwikipedia.org Automated LLE systems can enhance the precision and throughput of this process. researchgate.net

Solid-Phase Extraction (SPE): SPE has become a dominant technique for sample preparation due to its efficiency, selectivity, and reduced solvent consumption compared to traditional LLE. nih.gov The method involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while other matrix components pass through. The analyte is then eluted with a small volume of a strong solvent. For nitrosamine analysis in water, US EPA Method 521 specifies the use of SPE with activated coconut charcoal as the sorbent, followed by elution with dichloromethane. gilson.comspectroscopyonline.com This method is effective for concentrating trace levels of nitrosamines from large sample volumes. gilson.com

Matrix-Specific Considerations

The complexity of the sample matrix presents a significant challenge in the analysis of this compound. Matrix effects, which are the alteration of analyte ionization leading to signal suppression or enhancement, are a major concern, especially in highly sensitive mass spectrometry-based methods. researchgate.netrsc.orgnih.gov

Environmental Matrices (Water, Soil): Water samples, such as drinking water or wastewater, can be processed using SPE as outlined in EPA Method 521. spectroscopyonline.comamericanlaboratory.com LLE is also a validated approach for water sample preparation. mdpi.com For solid matrices like soil or sediment, an initial solvent extraction step would be required to transfer the analyte into a liquid phase before further cleanup by LLE or SPE.

Biological Matrices (Plasma, Urine, Tissue): Biological samples are inherently complex due to the high content of proteins, lipids, salts, and other endogenous substances. researchgate.nettheanalyticalscientist.com These components can cause significant matrix effects and interfere with the analysis. researchgate.netnih.gov Sample preparation for biological fluids often involves an initial protein precipitation step, followed by LLE or SPE for cleanup and concentration. rsc.orgsigmaaldrich.com Specialized SPE cartridges, such as those designed to remove phospholipids (B1166683) (HybridSPE®), are particularly useful for cleaning up plasma and serum samples. sigmaaldrich.com For urine, automated LLE cartridges have been successfully used. researchgate.net To compensate for matrix effects and potential analyte loss during preparation, isotopically labeled internal standards are often added to the sample before extraction. rsc.orglcms.cz

The following table summarizes common sample preparation techniques and matrix considerations:

Table 1: Sample Preparation Techniques for this compound Analysis| Matrix Type | Primary Challenge | Recommended Preparation Technique | Key Considerations |

|---|---|---|---|

| Environmental (e.g., Drinking Water, Wastewater) | Low analyte concentration; presence of organic and inorganic contaminants. | Solid-Phase Extraction (SPE), particularly with activated charcoal sorbents (e.g., EPA Method 521). gilson.comspectroscopyonline.com | Large sample volumes (e.g., 500 mL) may be needed to achieve required detection limits. gilson.com |

| Environmental (e.g., Soil, Sediment) | Strong analyte-matrix binding; complex organic matter. | Solvent extraction (e.g., with dichloromethane) followed by SPE or LLE cleanup. | Requires vigorous extraction to ensure quantitative recovery from the solid matrix. |

| Biological (e.g., Plasma, Serum) | High protein and phospholipid content causing significant matrix effects. researchgate.netsigmaaldrich.com | Protein precipitation followed by LLE or specialized SPE (e.g., phospholipid removal plates). sigmaaldrich.com | Use of isotopically labeled internal standards is crucial to correct for matrix-induced signal suppression/enhancement. rsc.org |

| Biological (e.g., Urine) | High salt content and variability in composition. | Dilution followed by LLE or SPE. researchgate.netrsc.org | "Dilute-and-shoot" approaches may be possible but often require highly selective and robust analytical methods. |

Method Validation for Sensitivity, Selectivity, and Robustness

Once a suitable analytical method involving sample preparation and instrumental analysis (typically GC-MS/MS or LC-MS/MS) is developed, it must be rigorously validated. labmanager.comamericanpharmaceuticalreview.com Validation demonstrates that the method is fit for its intended purpose by evaluating key performance characteristics, as outlined by international guidelines such as those from the International Council for Harmonisation (ICH). nih.goveuropa.eunpra.gov.my

Sensitivity

Sensitivity is a measure of a method's ability to detect and quantify low levels of the analyte. It is defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected, though not necessarily quantified with acceptable accuracy and precision. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable accuracy and precision. nih.gov

For nitrosamines, which are potent carcinogens, methods must be highly sensitive, often achieving LOQs in the low parts-per-billion (ppb, ng/g) or even parts-per-trillion (ppt, ng/L) range. nih.govrestek.com For instance, validated GC-MS/MS methods for other nitrosamines have reported LOQs ranging from 0.06 to 0.09 ppm in drug substances and as low as 0.4 to 12 ng/L in water samples. lcms.cznih.gov

Selectivity

Selectivity (or specificity) is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eupmda.go.jp Given the complexity of the matrices in which this compound may be found, high selectivity is paramount. This is typically achieved through the use of mass spectrometry, particularly tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRAM). americanpharmaceuticalreview.comthermofisher.com These techniques can distinguish the target analyte from isobaric interferences (compounds with the same nominal mass), thus preventing false positive results. americanpharmaceuticalreview.comthermofisher.com

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. theanalyticalscientist.comadryan.com It provides an indication of the method's reliability during normal usage. The robustness of a method is evaluated by examining the effect of minor changes on the analytical results. Typical parameters that are varied include:

pH of the mobile phase or sample solution

Mobile phase composition

Different columns (lots and/or suppliers)

Temperature and flow rate of the chromatographic system

A robust method will show negligible changes in parameters like peak area, retention time, and resolution when subjected to these minor variations. theanalyticalscientist.com Solution stability of the analyte in the prepared sample extract is also often assessed as part of robustness studies. mdpi.com

The following table summarizes the key validation parameters and their typical acceptance criteria for nitrosamine analysis.

Table 2: Key Validation Parameters and Typical Acceptance Criteria| Validation Parameter | Description | Typical Acceptance Criteria for Nitrosamine Analysis |

|---|---|---|

| Sensitivity (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. gilson.comnih.gov | Must be sufficiently low to measure the analyte at or below the regulatory limit of concern (e.g., low ng/g or ng/mL levels). pmda.go.jp |

| Selectivity/Specificity | Ability to differentiate and quantify the analyte from other matrix components. europa.eupmda.go.jp | No significant interfering peaks at the retention time of the analyte in blank matrix samples. Peak purity should be confirmed. |

| Accuracy (Recovery) | Closeness of the measured value to the true value, often assessed by spiking matrix with known analyte concentrations. gilson.com | Recovery of spiked analyte typically within 70-130%. edqm.euthermofisher.com |

| Precision (RSD) | Closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. gilson.com | Relative Standard Deviation (RSD) should generally be ≤15-20%. mdpi.comnih.gov |

| Linearity (r²) | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99. mdpi.comnih.gov |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. theanalyticalscientist.com | Results should remain within the established precision and accuracy criteria when method parameters are slightly varied. |

Environmental Fate and Transformation of Nitrosomethylundecylamine

Occurrence and Distribution in Environmental Compartments

While specific data on the environmental occurrence of Nitrosomethylundecylamine is scarce, the behavior of other N-nitrosamines, particularly long-chain alkyl nitrosamines, can provide insights into its likely distribution. N-nitrosamines can be unintentionally formed and released from industrial sources and are known byproducts of water treatment processes. nih.govacs.org

Detection in Aquatic Systems and Sediments

The physicochemical properties of nitrosamines influence their partitioning in aquatic systems. Compounds with higher partition coefficients (log KOW) tend to associate more with solid matrices like sediments and biosolids. acs.org For instance, N-nitrosodiphenylamine (NDPhA), with a log KOW of 3.13, is more frequently detected in solids compared to more water-soluble nitrosamines. acs.org Given its long alkyl chain, this compound is expected to have a relatively high log KOW, suggesting a potential for accumulation in sediments. Studies on N-nitrosamines in sediments near wastewater treatment plants have detected various nitrosamines, indicating that sediments can be a sink for these compounds. researchgate.net

Table 1: Detection of Selected N-Nitrosamines in Various Water and Sediment Samples

| Compound | Sample Type | Concentration Range | Reference |

| N-nitrosodimethylamine (NDMA) | Industrial Wastewater Effluent | up to 975 µg/L | nih.gov |

| N-nitrosodiethylamine (NDEA) | Industrial Wastewater Effluent | up to 90.7 µg/L | nih.gov |

| N-nitrosodi-n-butylamine (NDBA) | Industrial Wastewater Effluent | Detected | nih.gov |

| N-nitrosomorpholine (NMOR) | Industrial Wastewater Effluent | up to 710 µg/L | nih.gov |

| N-nitrosodiphenylamine (NDPhA) | Biosolids | 0.7–147 ng/g dw | acs.org |

This table presents data for various N-nitrosamines to illustrate their occurrence in environmental samples, as specific data for this compound is limited.

Presence in Soil and Air Samples

The presence of N-nitrosamines in soil can result from the land application of contaminated biosolids or the use of certain pesticides. cdc.govnih.gov Once in the soil, their mobility and persistence are influenced by factors such as soil type and the compound's chemical properties. cdc.gov More mobile nitrosamines have the potential to leach into groundwater. cdc.gov For long-chain nitrosamines like this compound, adsorption to soil organic matter is expected to be a significant process, which could limit leaching but increase persistence in the soil matrix. Studies have shown that N-nitrosodimethylamine (NDMA) can be taken up by plants from contaminated soil, suggesting a potential pathway for entry into the food chain. nih.gov

In the atmosphere, N-nitrosamines are generally short-lived due to rapid degradation by sunlight (photolysis). nih.govepa.gov However, they can be present in indoor air at industrial sites where they are formed. nih.gov Volatilization from contaminated soil and water surfaces can be a route of entry into the atmosphere, although for less volatile, long-chain compounds like this compound, this process may be less significant compared to smaller nitrosamines. cdc.gov

Abiotic Degradation Processes in Natural Environments

Abiotic degradation processes, including photodegradation and hydrolysis, are key mechanisms that determine the persistence of N-nitrosamines in the environment.

Photodegradation Kinetics and Pathways

Photodegradation is a major degradation pathway for N-nitrosamines in sunlit surface waters and in the atmosphere. nih.govacs.org N-nitrosamines absorb UV radiation, leading to the cleavage of the N-N bond. nih.govacs.org The rate and products of photolysis can be influenced by environmental conditions such as pH. nih.gov For N-nitrosodimethylamine (NDMA), photolysis is more rapid in acidic conditions. nih.gov The process involves the excitation of the molecule, which leads to the formation of radicals that can undergo further reactions. nih.govacs.org While specific kinetic data for this compound is not available, it is expected to undergo photolysis in a similar manner to other aliphatic nitrosamines. The long alkyl chain may influence the quantum yield and the nature of the degradation products.

The primary photolytic process for dialkylnitrosamines involves the homolytic cleavage of the N-NO bond. acs.org This generates an amino radical and nitric oxide. acs.org In aqueous solutions, the major products of NDMA photolysis include methylamine, dimethylamine (B145610), nitrite (B80452), and nitrate. nih.gov

Hydrolysis and Other Chemical Transformation Mechanisms

Hydrolysis of N-nitrosamines is generally a slow process under typical environmental pH conditions. nih.gov Some studies have shown that certain nitrosamines are resistant to hydrolytic degradation at pH values ranging from 4 to 9. researchgate.net However, under strongly acidic conditions, denitrosation can occur, yielding the corresponding secondary amine. nih.gov The rate of hydrolysis can be influenced by the molecular structure of the nitrosamine (B1359907). For instance, the presence of certain functional groups can affect the stability of the N-N bond. mhlw.go.jp It is expected that this compound would be relatively stable to hydrolysis in natural waters.

Other chemical transformations can include reactions with other environmental constituents. For example, N-nitrosamines can be reduced to the corresponding hydrazines by certain metal catalysts. nih.gov

Biotic Degradation and Biodegradation Pathways

Biodegradation is a significant removal process for N-nitrosamines in soil and water. cdc.gov Various microorganisms have been shown to degrade these compounds, although the rates and pathways can vary.

Studies on N-nitrosodimethylamine (NDMA) have demonstrated that it can be degraded by a variety of bacteria, particularly those expressing monooxygenase enzymes. psu.edu For example, propane-oxidizing bacteria can co-metabolically degrade NDMA. nih.gov The degradation mechanism often involves the enzymatic oxidation of the carbon atom adjacent to the nitroso group (α-hydroxylation), which is also the initial step in the metabolic activation of nitrosamines that leads to their carcinogenic effects. nih.govacs.org This initial oxidation leads to an unstable intermediate that decomposes, breaking the N-N bond. nih.gov

Intestinal bacteria have also been shown to degrade nitrosamines, converting them to the parent amine and nitrite. nih.gov While specific studies on the biodegradation of this compound are lacking, it is plausible that similar pathways involving microbial monooxygenases could contribute to its degradation in the environment. The long undecyl chain may, however, influence the rate and extent of biodegradation. The degradation of long-chain alkanes by microorganisms is well-documented, and it is possible that bacteria capable of utilizing long-chain alkanes could also degrade long-chain nitrosamines.

Emerging Research Frontiers and Methodological Innovations for Nitrosomethylundecylamine

Integration of Artificial Intelligence and Machine Learning in Predictive Modeling

Predictive modeling, at its core, utilizes historical data and advanced algorithms to forecast future trends and outcomes. actian.commit.edu In the context of Nitrosomethylundecylamine, this could involve predicting its chemical reactivity, metabolic pathways, or potential interactions with biological systems. A variety of AI techniques are employed in predictive modeling, with machine learning (ML), deep learning (DL), and reinforcement learning (RL) being the most prominent. mdpi.com The general workflow involves defining the problem, collecting and preparing data, training the model, and evaluating its predictive performance. mdpi.com

Machine-Learned Interatomic Potentials for Dynamics Simulations

A significant advancement in the application of machine learning to chemistry is the development of machine-learning interatomic potentials (MLIPs). arxiv.orgrsc.org MLIPs have dramatically transformed the field of atomistic modeling by providing the accuracy of quantum mechanical methods, like density functional theory (DFT), at a speed comparable to classical interatomic potentials. arxiv.orgrsc.org This allows for large-scale simulations that were previously computationally prohibitive. arxiv.org

MLIPs are trained on data from ab initio molecular dynamics trajectories, enabling first-principles multiscale modeling. rsc.org This hierarchical approach bridges DFT simulations with classical molecular dynamics (CMD) and the finite element method (FEM), allowing for the efficient simulation of macroscopic structures. rsc.org Various MLIP models have been developed, each with its own strengths. For instance, models like the Gaussian approximation potential (GAP), high-dimensional neural network potentials (HDNNP), and moment tensor potentials (MTP) have been benchmarked for their accuracy and computational cost. arxiv.org More recent developments, such as the atomic cluster expansion (ACE), neural equivariant interatomic potentials (NequIP), Allegro, and MACE, have shown exceptional performance, particularly when accelerated by GPUs. arxiv.org The Moment Tensor Potential (MTP) model, for example, uses a rotationally covariant moment tensor to describe the local atomic environment, which allows for linear regression in model fitting. aps.org

The application of MLIPs allows for the accurate prediction of material properties, including thermodynamic phase stability and ionic configurations. rsc.org While they show high accuracy for non-defect crystals, discrepancies can arise when modeling systems with increased vacancies. rsc.org Nevertheless, their rapid computational capabilities make them invaluable for screening potential candidate materials. rsc.org

Table 1: Comparison of Machine-Learned Interatomic Potential Approaches

| MLIP Approach | Key Feature | Primary Application Area |

| Gaussian Approximation Potential (GAP) | Uses Gaussian processes to interpolate between atomic environments. | General-purpose atomistic simulations. |

| High-Dimensional Neural Network Potentials (HDNNP) | Employs neural networks to learn the relationship between atomic structure and energy. | Complex materials and molecules. |

| Moment Tensor Potentials (MTP) | Utilizes rotationally covariant moment tensors to describe local atomic environments. aps.org | Defect properties in alloys and other complex systems. aps.org |

| Atomic Cluster Expansion (ACE) | Systematically expands the atomic density to construct many-body basis functions. | Structurally and chemically complex solids. arxiv.org |

| Neural Equivariant Interatomic Potentials (NequIP) | Graph neural networks that respect the symmetries of physical laws. | High-accuracy simulations of complex systems. arxiv.org |

| MACE (Molecular Atom-Centered-Symmetry Functions) | A message-passing neural network that achieves high accuracy and data efficiency. | Complex solid systems. arxiv.org |

| Allegro | An equivariant message-passing graph neural network. | High-accuracy simulations. arxiv.org |

This table is generated based on data from multiple sources. arxiv.orgaps.org

Predictive Models for Structure-Reactivity Relationships

Predictive models are increasingly being used to establish quantitative structure-reactivity relationships (QSRRs), which are crucial for understanding and predicting the chemical behavior of compounds like this compound. chemrxiv.org These models aim to find a mathematical correlation between the structural features of a molecule and its reactivity. nih.gov Data-driven modeling, especially using machine learning algorithms, has shown great promise in efficiently predicting reactivity parameters, often outperforming traditional experimental methods in terms of speed. chemrxiv.org

The development of QSRR models typically involves generating a dataset of molecules with known reactivity parameters, calculating a set of molecular descriptors that encode structural information, and then using a regression algorithm to build the predictive model. chemrxiv.org These models can provide real-time reactivity predictions, which is highly valuable in synthesis planning and reaction optimization. chemrxiv.org For instance, machine learning has been successfully used to create a regioselectivity prediction model for certain cascade reactions, demonstrating its power in exploring the link between molecular structure and chemical behavior. nih.gov The insights gained from these models can help in understanding the electronic and steric effects that govern the reactivity of a molecule. nih.govrsc.org

Development of Novel Biosensors and Advanced Detection Systems

The development of novel biosensors and advanced detection systems is a rapidly growing field with significant potential for the detection of specific chemical compounds. mdpi.comfrontiersin.org Biosensors are analytical devices that combine a biological recognition element with a transducer to produce a measurable signal in response to the presence of a target analyte. mdpi.com These systems can be categorized based on their transduction mechanism, including electrochemical, optical, piezoelectric, and thermal biosensors. mdpi.com

Recent advancements in materials science, particularly the use of nanomaterials, have led to the development of highly sensitive and selective biosensors. mdpi.comfrontiersin.org Nanoparticles such as gold nanoparticles (AuNPs), silver nanoparticles (AgNPs), and carbon nanotubes have been incorporated into biosensor designs to enhance their performance. frontiersin.org For example, a colorimetric pH biosensor utilizing gold nanoparticles and A-motif DNA structures has been developed for rapid freshness monitoring in food. mdpi.com This sensor demonstrates a visible color change in response to pH variations, which can be correlated with the spoilage of the food product. mdpi.com

Electrochemical biosensors, which measure changes in electrical properties resulting from a biochemical reaction, are a common type of biosensor. nih.gov These can be highly sensitive, with some systems capable of detecting as few as three bacterial cells. nih.gov The development of such sensitive detection methods often involves the immobilization of specific antibodies or other biorecognition molecules onto an electrode surface. nih.gov For microbial detection, methods like quantitative polymerase chain reaction (qPCR) are also employed, requiring rigorous characterization of DNA extraction products to ensure accuracy. nih.govnih.gov

Table 2: Types of Biosensors and Their Principles

| Biosensor Type | Transduction Principle | Example Application |

| Electrochemical | Measures changes in electrical signals (e.g., current, potential) resulting from a biochemical reaction. mdpi.comnih.gov | Detection of glucose, uric acid, and pathogens. mdpi.comnih.gov |

| Optical | Detects changes in optical properties (e.g., absorbance, fluorescence, luminescence) upon interaction with the analyte. mdpi.com | Monitoring RNA activity in living plants, food freshness detection. mdpi.comornl.gov |

| Piezoelectric | Measures changes in the oscillation frequency of a piezoelectric material due to mass binding on its surface. mdpi.com | Detection of small molecules and ions in biological samples. mdpi.com |

| Thermal | Detects heat changes produced during a biochemical reaction. | General biochemical analysis. |

This table is generated based on data from multiple sources. mdpi.commdpi.comnih.govornl.gov

Advanced Omics Technologies in Mechanistic Research (e.g., Metabolomics, Proteomics to study interactions)

Advanced "omics" technologies, such as metabolomics and proteomics, are powerful tools for investigating the mechanistic aspects of a compound's interactions within a biological system. nih.govnumberanalytics.com These high-throughput techniques allow for the comprehensive analysis of entire sets of molecules—metabolites and proteins, respectively—providing a global view of cellular processes and responses to external stimuli. numberanalytics.comfrontiersin.org The integration of multiple omics datasets, known as multi-omics, can provide a more holistic understanding of the complex biological networks at play. nih.govjci.org

Metabolomics, the study of the complete set of metabolites within a cell or organism, offers a direct snapshot of the physiological state. nih.gov Mass spectrometry (MS) is a key analytical tool in metabolomics, enabling the identification and quantification of a wide range of metabolites. nih.govufz.de By studying changes in metabolite levels, researchers can gain insights into how a compound like this compound might alter metabolic pathways. numberanalytics.com For instance, metabolomics has been used to study cell-cell interactions and has revealed how drug-resistant cancer cells can alter the metabolism of drug-sensitive cells. nih.gov

Proteomics focuses on the large-scale study of proteins, their structures, functions, and interactions. nih.gov Changes in protein expression or modification in response to a toxicant can be identified through proteomics, helping to elucidate mechanisms of action and discover potential biomarkers. nih.gov Combining proteomics with metabolomics can reveal protein-metabolite interactions, which are fundamental to cellular metabolism. frontiersin.orgmdc-berlin.de A proteometabolomic approach, for example, has been used to identify hundreds of novel protein-metabolite interactions in the fungus Chaetomium thermophilum. mdc-berlin.de

The integration of various omics data, including genomics, transcriptomics, proteomics, and metabolomics, provides a powerful framework for understanding the biological impact of chemical compounds. nih.govmdpi.com This multi-layered approach can help to construct molecular networks and identify key pathways and regulators involved in a compound's mechanism of action. nih.gov

Challenges and Future Perspectives in this compound Research

While significant progress has been made in the analytical and computational tools available for studying chemical compounds, research on specific molecules like this compound still faces several challenges. A primary challenge is often the lack of substance-specific data, such as carcinogenicity data, which necessitates the use of read-across techniques and predictive modeling to estimate potential risks. mhlw.go.jp However, even small changes in chemical structure can have a large impact on potency, making accurate prediction difficult. mhlw.go.jp

Future research will likely focus on addressing these challenges through the continued development and refinement of advanced methodologies. The integration of artificial intelligence and machine learning will play a crucial role in developing more accurate predictive models for structure-activity relationships. e3s-conferences.orgmdpi.com There is a need for interdisciplinary collaboration, data standardization, and addressing ethical considerations to fully harness the potential of AI in this field. e3s-conferences.org

In the realm of detection, future efforts will likely concentrate on improving the durability, multiplexing capability, and user-friendliness of biosensors for field applications. frontiersin.org Overcoming issues with sensor stability, large-scale development, and cost-effectiveness will be key to their widespread adoption. frontiersin.org

For mechanistic research, the future lies in the further integration of multi-omics technologies. frontiersin.orgnih.gov Combining data from genomics, transcriptomics, proteomics, and metabolomics will allow for a more comprehensive understanding of the complex interactions between this compound and biological systems. frontiersin.org However, a major limitation in many multi-omics studies is the small cohort size, which can be partially overcome by using advanced statistical and machine-learning techniques. jci.org As more data is generated and computational tools become more sophisticated, a deeper understanding of the therapeutic and toxicological mechanisms of compounds like this compound will be achieved. frontiersin.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.